molecular formula C16H13N3O2 B5009942 1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one CAS No. 21943-58-8

1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one

Cat. No.: B5009942
CAS No.: 21943-58-8
M. Wt: 279.29 g/mol
InChI Key: KMYPOEIQECNRIU-UHFFFAOYSA-N
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Description

1'-Acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one (CAS: 93500-63-1) is a spirocyclic compound featuring a benzimidazole ring fused with an indole moiety via a spiro carbon atom. Its molecular formula is C₁₆H₁₂FN₃O₂, with a molecular weight of 297.28 g/mol . The acetyl group at the 1'-position and the fluorine substituent on the indole ring enhance its lipophilicity and electronic properties, making it a candidate for pharmacological studies. Spiro compounds like this are of interest due to their conformational rigidity, which can improve target selectivity in drug design .

Properties

IUPAC Name

1'-acetylspiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10(20)19-14-9-5-2-6-11(14)16(15(19)21)17-12-7-3-4-8-13(12)18-16/h2-9,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYPOEIQECNRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296892
Record name spiro[2h-benzimidazole-2,3'-[3h]indol]-2'(1'h)-one, 1'-acetyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-58-8
Record name NSC112496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name spiro[2h-benzimidazole-2,3'-[3h]indol]-2'(1'h)-one, 1'-acetyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Spirocyclization: The indole moiety can be introduced through a spirocyclization reaction, which might involve the use of a suitable indole precursor and a cyclization agent.

    Acetylation: The final step would involve acetylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deacetylated or partially reduced compounds.

Scientific Research Applications

1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-acetyl-1,3-dihydrospiro[benzimidazole-2,3’-indol]-2’(1’H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Pathways involved: Specific signaling pathways or metabolic processes that the compound influences.

Comparison with Similar Compounds

Key Structural Features

The uniqueness of this compound lies in its spiro architecture, which combines benzimidazole and indole rings—both known for biological activity—with an acetyl group and fluorine substitution. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences Biological Activity References
1'-Acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one C₁₆H₁₂FN₃O₂ Acetyl, fluorine 297.28 Spiro benzimidazole-indole core Potential antimicrobial, anticancer (inferred)
1,3-Dihydro-1'-acetyl-5-(trifluoromethyl)spiro[2H-benzimidazole-2,3'-(3H)indol]-2'(1'H)-one C₁₅H₁₂F₃N₃O Acetyl, trifluoromethyl 307.27 Trifluoromethyl enhances hydrophobicity Improved membrane permeability
5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one C₁₀H₈BrNO₃ Bromine, dioxolane 270.08 Dioxolane replaces benzimidazole Bioactivity in medicinal chemistry (unspecified)
5'-Bromo-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one C₂₀H₂₂BrN₃O Bromine, beta-carboline, methylbutyl 400.32 Beta-carboline core Serotonin/dopamine receptor interaction

Research Findings and Data

Pharmacological Insights

  • Sisunatovir (INN Proposed List 122) : A related brominated spiro compound with antiviral properties highlights the therapeutic versatility of spiro architectures .

Comparative Advantages

  • Tunable Substituents : Fluorine and acetyl groups allow for precise modulation of electronic and steric properties, enabling optimization for specific targets .

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